molecular formula C8H9NO3 B086422 2-Nitrophenethyl alcohol CAS No. 15121-84-3

2-Nitrophenethyl alcohol

Cat. No. B086422
CAS RN: 15121-84-3
M. Wt: 167.16 g/mol
InChI Key: SLRIOXRBAPBGEI-UHFFFAOYSA-N
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Description

2-Nitrophenethyl alcohol is a chemical compound with the molecular formula C8H9NO3 . It is used in the synthesis of indoles .


Molecular Structure Analysis

The molecular structure of 2-Nitrophenethyl alcohol consists of a nitro group (NO2) attached to a phenethyl alcohol group . The molecular weight is 167.16 .


Chemical Reactions Analysis

As a nitrated alcohol, 2-Nitrophenethyl alcohol can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents. It can react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents can convert them to aldehydes or ketones .


Physical And Chemical Properties Analysis

2-Nitrophenethyl alcohol is a brown liquid with a melting point of 2°C and a boiling point of 267°C. It has a density of 1.19 g/mL at 25°C and a refractive index (n20/D) of 1.5637 .

Scientific Research Applications

  • Phototriggered Labeling and Crosslinking

    2-Nitrophenethyl alcohol is used as a photoreactive group with amine selectivity, beneficial for photoaffinity labeling and crosslinking of biomolecules. This application is significant in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

  • Synthesis of Indoles

    It's used in the synthesis of indole derivatives from 2-aminophenethyl alcohols, showcasing its role in chemical reactions and organic synthesis (Tsuji et al., 1990).

  • Photochemical Reaction Mechanisms

    The compound is involved in photochemical reactions, forming products like 2-nitroso benzaldehyde and 2-nitroso acetophenone, useful in understanding reaction mechanisms and photoreactivity (Gáplovský et al., 2005).

  • Biodegradation of Nitrotoluenes

    2-Nitrophenethyl alcohol is studied in the context of biodegradation of nitrotoluenes by microorganisms, important for environmental detoxification (Mulla et al., 2013).

  • Catalysis in Alcohol Oxidation

    The compound is explored in the context of alcohol oxidation catalysis, comparing its effectiveness with other catalysts (Shibuya et al., 2006).

  • Tautomerism Studies

    Research on 2-Nitrophenethyl alcohol contributes to the understanding of tautomeric isomers and conformers, which is crucial in the study of chemical equilibria and reactions (Lammertsma & Bharatam, 2000).

  • Synthesis of Glycosides

    It is used in the synthesis of glycosides, demonstrating its utility in carbohydrate chemistry (Barroca & Schmidt, 2004).

  • Electrocatalytic Alcohol Oxidation

    The compound is relevant in the study of electrocatalytic alcohol oxidation, a key area in energy conversion and chemical synthesis (Badalyan & Stahl, 2016).

  • Catalytic Performance in Reduction Reactions

    Research includes its application in enhancing the catalytic performance of materials like α-Ni(OH)2 in reduction reactions, important in materials science and catalysis (Jia et al., 2017).

  • Therapeutic Applications in Corneoscleral Cross-Linking

    2-Nitrophenethyl alcohol derivatives have been studied for potential therapeutic applications in corneoscleral cross-linking, highlighting its biomedical application (Li et al., 2012).

Safety And Hazards

2-Nitrophenethyl alcohol is probably combustible . When heated to decomposition, it emits toxic vapors of NOx . It is recommended to avoid breathing vapors, mist, or gas. In case of contact, wash off with soap and plenty of water .

properties

IUPAC Name

2-(2-nitrophenyl)ethanol
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InChI

InChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2
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InChI Key

SLRIOXRBAPBGEI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CCO)[N+](=O)[O-]
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Molecular Formula

C8H9NO3
Record name O-NITROPHENETHYL ALCOHOL
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DSSTOX Substance ID

DTXSID2025763
Record name 2-(2-Nitrophenyl)ethanol
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Molecular Weight

167.16 g/mol
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Physical Description

O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
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Boiling Point

513 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
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Density

1.19 (NTP, 1992) - Denser than water; will sink
Record name O-NITROPHENETHYL ALCOHOL
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Vapor Pressure

1 mmHg at 81 °F ; 1.5 mmHg at 84 °F; 4.5 mmHg at 124 °F (NTP, 1992)
Record name O-NITROPHENETHYL ALCOHOL
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Product Name

2-Nitrophenethyl alcohol

CAS RN

15121-84-3, 68966-80-3
Record name O-NITROPHENETHYL ALCOHOL
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Record name 2-Nitrobenzeneethanol
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Record name 2-Nitrophenethyl alcohol
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Record name 2-(2-Nitrophenyl)ethanol
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Record name Ar-nitrophenethyl alcohol
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Record name 2-NITROPHENETHYL ALCOHOL
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Melting Point

36 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

KOH (21 mg, 0.37 mmol) was added to a mixture of o-nitrotoluene (9.2 g, 67 mmol) and paraformaldehyde (0.8 g, 25 mmol) in DMSO (10 ml, synthesis quality, additionally dried for 2 d over molecular sieve 4 Å) which was then stirred for 2.5 h at 95° C. The solvent was removed and the residue purified by column chromatography (SiO2, 20×3 cm, solvent: toluene 750 ml, toluene/EtOAc 10:1 500 ml, 7:1 500 ml, 5:1 500 ml). 2-(2-nitrophenyl)ethanol (2.33 g, 21%) was obtained as a yellow oil.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 137 g (1 mole) of o-nitrotoluene, 60 g of paraformaldehyde and 400 ml of dimethyl formamide containing 0.5% by weight of water is heated to 70° C. under stirring. Thereafter 40 g of potassium hydroxide, covered with 100 ml dimethyl formamide, are added to the mixture at such a rate that the temperature of the reaction mixture does not increase above 120° C. The resulting mixture is stirred for 3 minutes at a temperature above 85° C., thereafter it is cooled and filtered through a sintered glass filter. The filtrate is acidified with hydrochloric acid to pH=3, filtered again, and the resulting filtrate is evaporated. 100 g of a residue, containing 80% by weight of 2-(o-nitrophenyl)-ethanol, are obtained. This residue is distilled in vacuo to obtain 70 g of 2-(o-nitrophenyl)-ethanol with a purity grade of 98%. 45 g of o-nitrotoluene are recovered. The product is analyzed by gas chromatography.
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 22-liter, 4-necked glass reaction vessel equipped as described in Example 1 was charged with 624 grams (15.8 moles plus 5% excess) of sodium borohydride and 3620 grams (20 moles) of o-nitrophenylacetic acid and flushed for 0.5 hour with dry nitrogen. The reaction vessel was cooled to 0°C using an external dry ice/isopropyl alcohol bath as 10 liters of tetrahydrofuran was added dropwise over a 2 hour period. Boron trifluoride diethyl etherate (2.58 liters, 21 moles) was then added dropwise over a 4 hour period while maintaining a reaction temperature of 0°-10°C. The reaction mixture was then stirred for 12 hours at 20°-25°C. Isolation of the product as described in Example 1 gave 2450 grams (73% yield) of o-nitrophenethyl alcohol as a clear, light-orange liquid, bp 112°C/0.15 mm, n20D 1.5644.
Quantity
624 g
Type
reactant
Reaction Step One
Quantity
3620 g
Type
reactant
Reaction Step One
Quantity
2.58 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrophenethyl alcohol
Reactant of Route 2
Reactant of Route 2
2-Nitrophenethyl alcohol
Reactant of Route 3
Reactant of Route 3
2-Nitrophenethyl alcohol
Reactant of Route 4
Reactant of Route 4
2-Nitrophenethyl alcohol
Reactant of Route 5
2-Nitrophenethyl alcohol
Reactant of Route 6
2-Nitrophenethyl alcohol

Citations

For This Compound
28
Citations
Y Tsuji, S Kotachi, KT Huh… - The Journal of Organic …, 1990 - ACS Publications
… activity for reduction of 2-nitrophenethyl alcohol (2a) to 2-… indole synthesis both from 2-nitrophenethyl alcohol and from 2-… 3, halogen-containing 2nitrophenethyl alcohol 2e was easily …
Number of citations: 143 pubs.acs.org
PA Chicheva, KS Levchenko, KA Chudov… - International Journal of …, 2018 - academia.edu
… 2-Nitrophenethyl alcohol (12 g, 71.8 mmol) was added to a … 2-Nitrophenethyl alcohol (1.67 g, 10 mmol) and 3 g of iron … until the starting 2-nitrophenethyl alcohol disappeared (TLC …
Number of citations: 2 www.academia.edu
K Fujita, K Yamamoto, R Yamaguchi - Organic letters, 2002 - ACS Publications
… activity toward the reduction of the nitro group to an amino group with use of alcohols as a hydrogen source, 9 we examined the synthesis of indole from 2-nitrophenethyl alcohol (3) (eq …
Number of citations: 291 pubs.acs.org
KF Seip, J Stigsson, A Gjelstad… - Journal of separation …, 2011 - Wiley Online Library
A large screening of different components in the supported liquid membrane (SLM) in electromembrane extraction (EME) was performed to test the extraction efficiency on eight model …
T Izumi, T Yokota - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Allyl α‐phenyl‐2‐aminophenethyl carbonates undergo a smooth decarboxylation‐dehydrogenation reaction to afford 2‐phenylindole derivatives in acetonitrile at 80 in the presence of …
Number of citations: 18 onlinelibrary.wiley.com
DA Abaye, IA Agbo, BV Nielsen - RSC advances, 2021 - pubs.rsc.org
In electrospray ionization mass spectrometry (ESI-MS), analytes are introduced into the mass spectrometer in typically aqueous-organic solvent mixtures, including pH modifiers. One …
Number of citations: 6 pubs.rsc.org
M Maji, D Panja, I Borthakur, S Kundu - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… These authors also tested the direct synthesis of indole from 2-nitrophenethyl alcohol using 2-propanol as the hydrogen source. A plausible catalytic cycle for the reaction was also …
Number of citations: 80 pubs.rsc.org
Y Sugiyama, M Kobayashi, A Saito - The Journal of Antibiotics, 2003 - jstage.jst.go.jp
… Derivative 21 was prepared from 15-hydroxy-5oxomilbemycin and 2-nitrophenethyl alcohol in a similar manner as that described for the preparation of 4: MS …
Number of citations: 1 www.jstage.jst.go.jp
ROC Norman, GK Radda - Journal of the Chemical Society (Resumed …, 1961 - pubs.rsc.org
… Distillation yielded 2-nitrophenethyl alcohol, bp 133"/0-3 mm. (ljt.,28 155"/1 mm.) (5.1 g., 92… ether, into an ice-cooled solution of 2-nitrophenethyl alcohol (5.9 g.) and the boron trifluoride-…
Number of citations: 21 pubs.rsc.org
KR Bhushan, C DeLisi, RA Laursen - Tetrahedron letters, 2003 - Elsevier
… for preparation of 2-nitrophenethyl alcohol. The alcohol 2 was then treated with phosgene to give NPPOC chloride 3. Reaction of 3 with various amino acids in the presence of sodium …
Number of citations: 57 www.sciencedirect.com

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